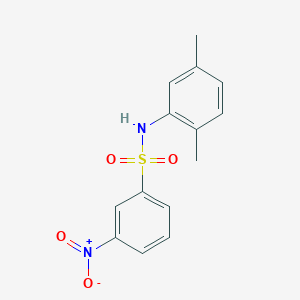
N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C14H14N2O4S and its molecular weight is 306.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
A study by Murthy et al. (2018) focused on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS). This compound was derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride, and its structure was characterized using SCXRD studies and spectroscopic tools. The study investigated the type and nature of intermolecular interaction in the crystal state of the compound and explored its structural and electronic properties through DFT/B3LYP/6-311G++(d,p) level of theory. This research demonstrates the compound's stability and potential interactions with proteins 1WKR and 3ETT, offering insights into its application in computational chemistry and molecular dynamics simulations (Murthy et al., 2018).
Pharmacological Applications
The pharmacological relevance of sulfonamide derivatives, including N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide, is highlighted in research investigating their antibacterial, α-glucosidase inhibition, and hemolytic activities. Abbasi et al. (2016) synthesized a series of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives and evaluated their pharmacological activities. The study found that these compounds exhibited moderate to high activity against Gram-positive and Gram-negative bacterial strains, with some derivatives showing good inhibition of α-glucosidase enzyme and minimal cytotoxicity levels, indicating their potential in antibacterial and anti-enzymatic therapies (Abbasi et al., 2016).
Electrophilic Nitrogen Source
Pei et al. (2003) explored N,N-dichloro-2-nitrobenzenesulfonamide as an effective electrophilic nitrogen source for the direct diamination of α,β-unsaturated ketones without metal catalysts. This study opens up new pathways for the synthesis of diamine products and proposes a mechanism hypothesis for the [2+3] cyclization and N-chlorination processes, underlining the compound's utility in organic synthesis (Pei et al., 2003).
Advanced Oxidation Processes
Weavers et al. (1998) investigated the combination of sonolysis and ozonolysis for the degradation of organic contaminants in water. While not directly mentioning this compound, the study highlights the broader context of using advanced oxidation processes for the degradation of aromatic compounds, which may include derivatives of nitrobenzenesulfonamide (Weavers et al., 1998).
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-10-6-7-11(2)14(8-10)15-21(19,20)13-5-3-4-12(9-13)16(17)18/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMOPKDAUOVGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazin-3-yl)methanol](/img/structure/B2991494.png)

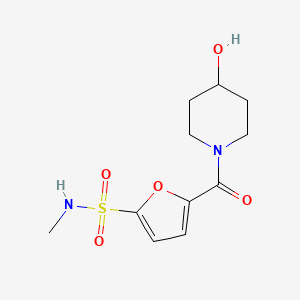
![5-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2991500.png)
![2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine](/img/structure/B2991501.png)
![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2991504.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2991505.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide oxalate](/img/structure/B2991508.png)
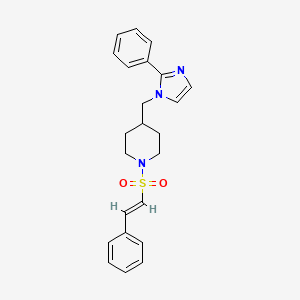
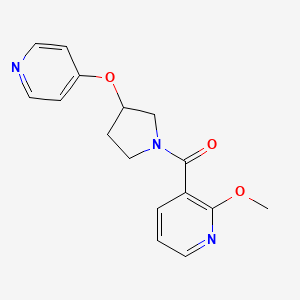
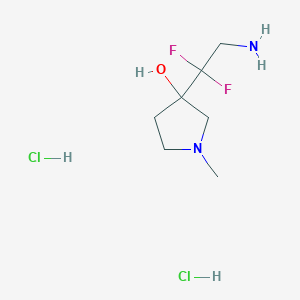

![Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate;hydrochloride](/img/structure/B2991516.png)
